3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide
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Overview
Description
3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C16H17F3N2O3S. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the trifluoroethoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of the trifluoroethoxy group .
Scientific Research Applications
3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-trifluoroethoxy)benzenesulfonamide: Lacks the amino and ethyl groups, resulting in different chemical properties.
N-ethyl-N-phenylbenzenesulfonamide: Lacks the trifluoroethoxy group, affecting its reactivity and biological activity.
3-amino-4-(2,2,2-trifluoroethoxy)benzenesulfonamide: Similar structure but without the N-ethyl-N-phenyl substitution.
Uniqueness
3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide is unique due to the presence of both the trifluoroethoxy group and the N-ethyl-N-phenyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-N-ethyl-N-phenyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3S/c1-2-21(12-6-4-3-5-7-12)25(22,23)13-8-9-15(14(20)10-13)24-11-16(17,18)19/h3-10H,2,11,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGDVRWTKYSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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